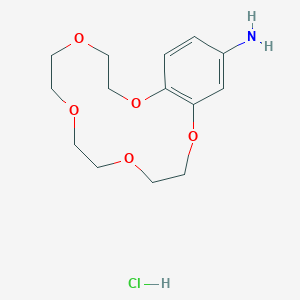![molecular formula C28H50O8 B034960 Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate CAS No. 100231-61-6](/img/structure/B34960.png)
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate, also known as BIS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS is a succinate derivative that belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. This unique property of BIS makes it an ideal candidate for various biomedical applications, including drug delivery, gene therapy, and imaging.
作用机制
The mechanism of action of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is not fully understood. However, it is believed that Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate interacts with the cell membrane and alters its permeability, allowing the drug to enter the cell. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate may also interact with intracellular components, such as proteins and nucleic acids, to facilitate drug delivery.
生化和生理效应
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been shown to have low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has also been shown to be stable under physiological conditions, which is essential for its use in drug delivery and imaging.
实验室实验的优点和局限性
One of the main advantages of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is its ability to encapsulate hydrophobic drugs, which are often difficult to deliver to target cells or tissues. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is also stable under physiological conditions, making it a suitable carrier molecule for drug delivery. However, Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research on Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate. One of the most promising areas is the development of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate-based drug delivery systems for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, the potential use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate in gene therapy and tissue engineering is being explored.
合成方法
The synthesis of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate involves the reaction of succinic anhydride with isopropyl alcohol and 2-methyl-1-oxopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be further improved by recrystallization and purification techniques.
科学研究应用
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been extensively studied for its potential applications in biomedical research. One of the most promising applications of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is in drug delivery. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be used as a carrier molecule to deliver drugs to specific target cells or tissues. The hydrophobic nature of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate allows it to encapsulate hydrophobic drugs, while the hydrophilic part of the molecule ensures its solubility in water-based solutions.
属性
CAS 编号 |
100231-61-6 |
|---|---|
产品名称 |
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate |
分子式 |
C28H50O8 |
分子量 |
514.7 g/mol |
IUPAC 名称 |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] butanedioate |
InChI |
InChI=1S/C28H50O8/c1-17(2)23(27(9,10)15-33-25(31)19(5)6)35-21(29)13-14-22(30)36-24(18(3)4)28(11,12)16-34-26(32)20(7)8/h17-20,23-24H,13-16H2,1-12H3 |
InChI 键 |
YSMQUFSPEWTPTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
规范 SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
其他 CAS 编号 |
100231-61-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



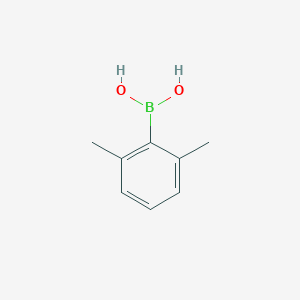
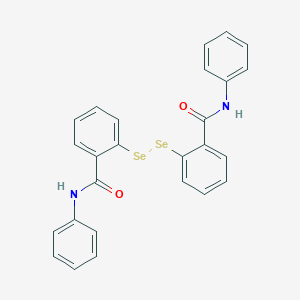
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

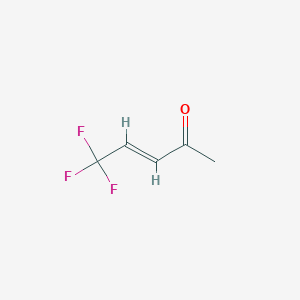
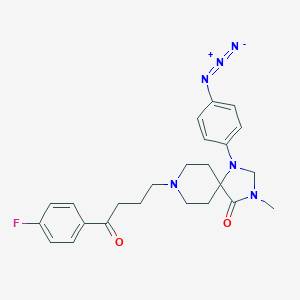

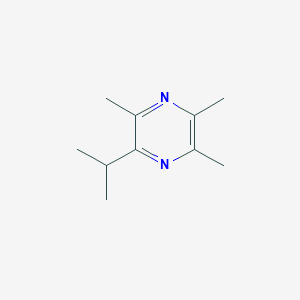
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
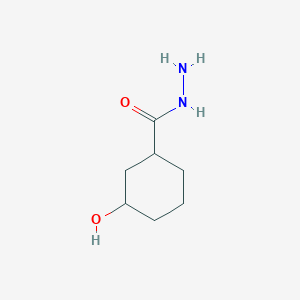
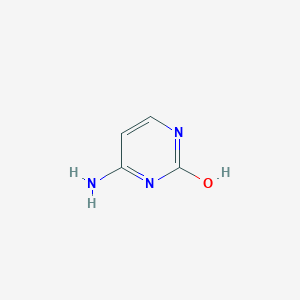
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

